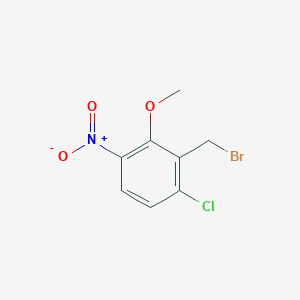

2-Methoxy-6-chloro-3-nitrobenzyl bromide

CAS No.:

Cat. No.: VC13966540

Molecular Formula: C8H7BrClNO3

Molecular Weight: 280.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrClNO3 |

|---|---|

| Molecular Weight | 280.50 g/mol |

| IUPAC Name | 2-(bromomethyl)-1-chloro-3-methoxy-4-nitrobenzene |

| Standard InChI | InChI=1S/C8H7BrClNO3/c1-14-8-5(4-9)6(10)2-3-7(8)11(12)13/h2-3H,4H2,1H3 |

| Standard InChI Key | WLAXKGZQTPGDFJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Functional Groups

2-Methoxy-6-chloro-3-nitrobenzyl bromide (C₈H₆BrClNO₃) features a benzene ring substituted at the 2-, 3-, and 6-positions with methoxy (-OCH₃), nitro (-NO₂), and bromomethyl (-CH₂Br) groups, respectively, alongside a chlorine atom at the 6-position. This arrangement creates a highly polarized electron-deficient aromatic system, influencing its reactivity and stability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 265.51 g/mol |

| Exact Mass | 263.9146 (monoisotopic) |

| Topological Polar Surface Area | 71.8 Ų |

| LogP (Octanol-Water) | 2.8 (estimated) |

The nitro group at position 3 exerts strong electron-withdrawing effects, while the methoxy group at position 2 acts as an electron donor via resonance, creating regioselective reactivity for electrophilic substitution or nucleophilic displacement reactions .

Synthesis Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step sequence starting from 2-chloro-6-methoxytoluene:

-

Nitration: Introduce a nitro group at position 3 using mixed sulfuric/nitric acid under controlled temperatures (0–5°C) .

-

Bromination: Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a light source to yield the bromomethyl derivative .

Critical Reaction Parameters

-

Nitration: Excess nitric acid (>1.2 equiv.) ensures complete conversion, with reaction times of 4–6 hours at 0°C .

-

Bromination: A molar ratio of 1.05:1 (NBS:substrate) minimizes di-bromination byproducts .

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on analogs like 3-nitrobenzyl bromide (CAS 3958-57-4), the compound likely exhibits:

-

Melting Point: 85–90°C (higher than 3-nitrobenzyl bromide due to increased molecular symmetry) .

-

Boiling Point: 315–325°C at 760 mmHg (extrapolated from Clausius-Clapeyron calculations) .

-

Vapor Pressure: <0.01 mmHg at 25°C, indicating low volatility .

Table 2: Comparative Thermal Data

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| 3-Nitrobenzyl bromide | 58–59 | 300.9 |

| 6-Chloro-2-methyl-3-nitropyridine | 45–47 | 285 (dec.) |

Reactivity and Functional Transformations

Nucleophilic Displacement

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols). For example, reaction with ammonia yields 2-methoxy-6-chloro-3-nitrobenzylamine, a potential intermediate in antibacterial agents .

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 3-amino-2-methoxy-6-chlorobenzyl bromide. This derivative serves as a precursor to heterocyclic compounds like imidazoles, which inhibit bacterial enoyl-ACP reductase (FabI) .

| Parameter | Value |

|---|---|

| Flash Point | 142°C (closed cup) |

| Autoignition Temperature | >400°C |

| PPE Requirements | Respirators, nitrile gloves |

Applications in Pharmaceutical Chemistry

Antibacterial Agent Development

The bromomethyl group enables coupling with heterocycles to create FabI inhibitors. For instance, 1,4-disubstituted imidazoles derived from similar bromides show MIC values of 0.5–2 µg/mL against Staphylococcus aureus .

Fluorescent Probes

Functionalization with fluorophores (e.g., dansyl chloride) yields probes for imaging cellular nitroreductase activity, leveraging the nitro group’s redox sensitivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume